BI-749327 Isoform Selectivity vs SAR7334: 85-Fold Over TRPC3 vs 30-Fold
BI-749327 exhibits 85-fold selectivity for mouse TRPC6 over TRPC3 and 42-fold over TRPC7, whereas the alternative TRPC6 inhibitor SAR7334 demonstrates only approximately 30-fold selectivity over TRPC3 (IC50 for TRPC3 = 282 nM vs TRPC6 = 9.5 nM in Ca2+ influx assays) [1][2]. This approximately 2.8-fold higher selectivity window for BI-749327 over the most closely related off-target isoform TRPC3 represents a meaningful differentiation for studies requiring isoform-specific interrogation [1].
| Evidence Dimension | Selectivity ratio (fold difference) for mouse TRPC6 over TRPC3 |
|---|---|
| Target Compound Data | 85-fold (mouse TRPC6 IC50 = 13 nM; TRPC3 IC50 ≈ 1.1 µM) |
| Comparator Or Baseline | SAR7334: 30-fold (TRPC6 IC50 = 9.5 nM; TRPC3 IC50 = 282 nM in Ca2+ influx assay) |
| Quantified Difference | 2.8-fold higher selectivity margin for BI-749327 vs SAR7334 |
| Conditions | Recombinant mouse TRPC6 and TRPC3 channels expressed in HEK293 cells; calcium influx measured by FLIPR assay [1][2] |
Why This Matters
Higher selectivity margin over TRPC3 reduces confounding off-target effects, enabling cleaner mechanistic conclusions in TRPC6-focused studies.
- [1] Lin BL, Matera D, Doerner JF, Zheng N, Del Camino D, Mishra S, Bian H, Zeveleva S, Zhen X, Blair NT, Chong JA, Hessler DP, Bedja D, Zhu G, Muller GK, Ranek MJ, Pantages L, McFarland M, Netherton MR, Berry A, Wong D, Rast G, Qian HS, Weldon SM, Kuo JJ, Sauer A, Sarko C, Moran MM, Kass DA, Pullen SS. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proc Natl Acad Sci U S A. 2019;116(20):10156-10161. View Source
- [2] Maier T, Follmann M, Hessler G, Kleemann HW, Hachtel S, Fuchs B, et al. Discovery and pharmacological characterization of a novel potent inhibitor of TRPC3, TRPC6, and TRPC7 channels. Br J Pharmacol. 2015;172(14):3495-3509. View Source
